molecular formula C22H24N2O5S B12980223 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine

Cat. No.: B12980223
M. Wt: 428.5 g/mol
InChI Key: LKXJXPIRDOELQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine typically involves the protection of the amino group of homocysteine with the Fmoc group. This can be achieved through the reaction of homocysteine with Fmoc chloride in the presence of a base such as triethylamine. The acetamidomethyl group is introduced through a subsequent reaction with acetamidomethyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated peptide synthesizers can streamline the process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the homocysteine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amino group-containing derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. The acetamidomethyl group provides additional stability and can be selectively removed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycylglycine

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)homocysteine is unique due to the presence of both the Fmoc and acetamidomethyl groups, which provide dual protection and stability during chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)

InChI Key

LKXJXPIRDOELQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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